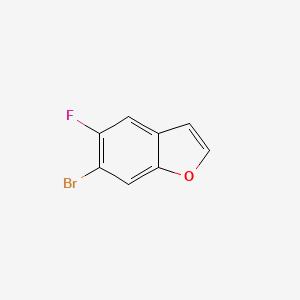

6-broMo-5-fluorobenzofuran

Description

6-Bromo-5-fluorobenzofuran is a halogenated benzofuran derivative featuring bromine and fluorine substituents at the 6- and 5-positions of the benzofuran core, respectively. Benzofurans are heterocyclic aromatic compounds with a fused benzene and furan ring, widely studied for their pharmacological and material science applications. The introduction of halogen atoms, such as bromine and fluorine, enhances electronic properties, lipophilicity, and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and drug design .

Challenges in regioselective halogenation, particularly for bromine at the 6-position, may arise due to steric and electronic factors, as seen in related compounds like 2-bromo-7-HBF, which suffers from low yields .

Properties

IUPAC Name |

6-bromo-5-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQRQBZIFMXUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluorobenzofuran typically involves the halogenation of benzofuran derivatives. One common method includes the bromination of 5-fluorobenzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would include rigorous control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The benzofuran ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-benzofuran derivative, while oxidation could produce a benzofuranone .

Scientific Research Applications

6-Bromo-5-fluorobenzofuran has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-tumor and anti-viral agents.

Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 6-bromo-5-fluorobenzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to improved therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Benzofurans

*Inferred from analogous syntheses.

- Regioselectivity: Bromination at the 6-position (as in this compound) is less common than at the 2-position. Evidence suggests that bromination at non-ortho positions (e.g., 6 or 7) is challenging due to competing reaction pathways and steric effects .

- Fluorination Impact: The 5-fluoro substituent likely increases electronegativity and metabolic stability compared to hydroxyl or non-halogenated analogs, as seen in studies on fluorinated drug candidates .

Pharmacological and Chemical Properties

- Bioactivity : this compound may exhibit enhanced receptor binding compared to hydroxy-substituted analogs. For instance, 6-hydroxybenzofuran derivatives demonstrate potent cholesterol absorption inhibition (IC₅₀ ~0.1 μM) , while brominated analogs like 2-bromo-6-HBF show affinity for nicotinic acetylcholine receptors (e.g., α4β2 subtype, Ki = 8 nM) . The dual halogenation in this compound could synergistically improve target engagement and pharmacokinetics.

Stability and Reactivity

- Bromine’s steric bulk may reduce oxidative degradation, while fluorine’s strong C-F bond enhances thermal and enzymatic stability. This combination likely makes this compound more stable under physiological conditions than hydroxylated or non-halogenated analogs .

Biological Activity

6-Bromo-5-fluorobenzofuran is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Overview of Benzofuran Compounds

Benzofuran derivatives, including this compound, have been reported to exhibit a wide range of biological activities such as:

- Anti-tumor : Inhibitory effects on various cancer cell lines.

- Antibacterial : Activity against multiple bacterial strains.

- Antiviral : Potential to inhibit viral replication.

- Antioxidative : Ability to scavenge free radicals and reduce oxidative stress.

Target of Action

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents at the 4-position of the benzofuran nucleus enhance its reactivity and biological efficacy, particularly in antimicrobial applications.

Mode of Action

The exact mechanisms remain partially elucidated. However, it is known that benzofuran derivatives can:

- Inhibit cell growth by inducing apoptosis in cancer cells.

- Interfere with bacterial cell wall synthesis.

- Modulate viral replication pathways.

Biochemical Pathways

Research indicates that these compounds may interact with multiple biochemical pathways, influencing cellular signaling, gene expression, and metabolic processes. This multifaceted interaction suggests a broad therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

-

Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .

Cell Line IC50 (µM) A549 (Lung) 5.2 MCF7 (Breast) 4.8 HeLa (Cervical) 3.9 -

Antimicrobial Properties : In vitro assays showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL depending on the bacterial strain tested.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 25 Pseudomonas aeruginosa 30 - Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication, although further research is needed to clarify its mechanism and efficacy against specific viruses.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Potential Therapeutic Applications

- Cancer Therapy : As a lead compound for developing anti-cancer drugs due to its potent cytotoxic effects.

- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Antiviral Drugs : Exploration as a candidate for antiviral therapy against emerging viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.